molecular formula C20H15ClN2O3 B2494408 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-47-8

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2494408
CAS RN: 899973-47-8
M. Wt: 366.8
InChI Key: VRJGVANABHFNMB-UHFFFAOYSA-N
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Description

The specific compound "4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol" does not directly appear in the reviewed literature. However, compounds with similar structural features have been studied for their synthesis, molecular structure, and luminescent properties, among other characteristics. These studies provide insights into the synthetic strategies, chemical behavior, and physical properties that may be relevant to the compound .

Synthesis Analysis

Compounds with benzoxazine cores, including those incorporating furan and pyrazole rings, are synthesized through various methods, including one-pot multi-component reactions (MCR) in water, highlighting a trend towards green chemistry protocols. Such synthesis pathways are designed to optimize yields, minimize reaction times, and employ environmentally benign conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure and characterization of related compounds, such as those incorporating chloro and furan groups, are often analyzed using X-ray crystallography and density functional theory (DFT). These analyses reveal planar benzene ring systems, specific dihedral angles between rings, and intramolecular hydrogen bonding, contributing to the stability and physical properties of the compounds (Li-Zhipeng Tang et al., 2014).

Chemical Reactions and Properties

Reactions involving similar structural frameworks, such as the transformation of benzoxazepines into spirobenzoxazoles, showcase the reactivity and potential for structural modification inherent to these molecules. These transformations often involve nucleophilic substitution and ring closure reactions under specific conditions (Kurasawa et al., 1988).

Physical Properties Analysis

The physical properties of benzoxazine-based compounds, including those with furan and phenol groups, have been a subject of study. For instance, the luminescent properties and thermal behavior of these compounds are investigated to understand their potential applications in materials science. DSC analysis reveals their good heat resistance and lower polymerization temperatures compared to traditional phenolic resins (Shengfang Li, 2010).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, from related chemical structures. These compounds are created through reactions involving azo compounds and phenolic derivatives, leading to the formation of structurally diverse heterocyclic systems (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

A study on pyrazoline derivatives bearing 1,4-benzoxazinone revealed their potential antimicrobial activity. These compounds were synthesized and then evaluated for their effectiveness against various microbial strains (Raviteja, Lingaiah, & Rajeeva, 2017).

Antitumor and Anti-inflammatory Activities

Compounds containing pyrazolo[1,5-c][1,3]benzoxazines with a thiazolidin-4-one fragment were synthesized and assessed for their antitumor and anti-inflammatory activities. These studies are essential for developing new therapeutic agents (Horishny et al., 2020).

Synthesis of Spiro Derivatives

Research into the synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines showed these compounds' potential antimicrobial, anti-inflammatory, and antioxidant activities. Such findings are significant for pharmaceutical applications (Mandzyuk et al., 2020).

Molecular Docking and Quantum Chemical Calculations

A study focused on the molecular docking and quantum chemical calculations of phenol derivatives, similar in structure to the compound . These studies provide insights into the molecular interactions and properties of these compounds, which can be crucial for drug design and discovery (Viji et al., 2020).

Synthesis of Oxazine Derivatives

Efforts to synthesize oxazine derivatives, including those similar to 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, have been made. Such research contributes to expanding the chemical space of oxazine derivatives for various applications (Figueroa‐Valverde et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. It could be particularly interesting to investigate its biological activity, given the biological activities observed for similar compounds .

properties

IUPAC Name

4-chloro-2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGVANABHFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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